Siais178
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Overview
Description
SIAIS178 is a small molecule degrader developed using proteolysis targeting chimera (PROTAC) technology. It is designed to target and degrade the BCR-ABL fusion protein, which is a key driver in chronic myeloid leukemia. By recruiting the von Hippel-Lindau E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BCR-ABL, offering a novel therapeutic approach for leukemia treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIAIS178 involves the conjugation of a ligand for BCR-ABL with a ligand for the von Hippel-Lindau E3 ubiquitin ligase. The process typically includes multiple steps of organic synthesis, such as amide bond formation, esterification, and purification through chromatography. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure consistency and efficiency. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are essential to verify the compound’s purity and potency .
Chemical Reactions Analysis
Types of Reactions
SIAIS178 primarily undergoes reactions related to its degradation mechanism, including:
Ubiquitination: Facilitated by the von Hippel-Lindau E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, the BCR-ABL protein is directed to the proteasome for degradation.
Common Reagents and Conditions
Ubiquitination Reagents: E3 ubiquitin ligase, ubiquitin, ATP.
Proteasomal Degradation Conditions: Physiological conditions within the cell, including appropriate pH and temperature.
Major Products
The major product of the reaction involving this compound is the degraded fragments of the BCR-ABL protein, which are subsequently processed and eliminated by the cell .
Scientific Research Applications
Chemistry
SIAIS178 serves as a model compound for studying PROTAC technology and its applications in targeted protein degradation. It provides insights into the design and optimization of bifunctional molecules for therapeutic purposes .
Biology
In biological research, this compound is used to investigate the cellular pathways involved in protein degradation and the role of BCR-ABL in leukemia. It helps elucidate the mechanisms of drug resistance and the potential for overcoming it through targeted degradation .
Medicine
Medically, this compound is explored for its therapeutic potential in treating chronic myeloid leukemia, especially in cases where patients have developed resistance to traditional tyrosine kinase inhibitors. Its ability to degrade BCR-ABL offers a promising alternative to conventional treatments .
Industry
In the pharmaceutical industry, this compound represents a significant advancement in drug development, showcasing the potential of PROTAC technology to create more effective and selective therapies for various diseases .
Mechanism of Action
SIAIS178 exerts its effects by forming a ternary complex with the BCR-ABL protein and the von Hippel-Lindau E3 ubiquitin ligase. This complex facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The degradation of BCR-ABL disrupts its oncogenic signaling, leading to the inhibition of leukemia cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: A second-generation BCR-ABL inhibitor used in chronic myeloid leukemia treatment.
Imatinib: The first tyrosine kinase inhibitor targeting BCR-ABL, widely used in chronic myeloid leukemia therapy.
Dasa-6-2-2-6-VHL: Another PROTAC molecule designed to degrade BCR-ABL but found to be less effective than SIAIS178.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency in degrading BCR-ABL. Unlike traditional inhibitors that merely block the activity of BCR-ABL, this compound eliminates the protein entirely, potentially reducing the likelihood of drug resistance. Its ability to degrade multiple resistant mutants of BCR-ABL further highlights its therapeutic advantage .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQREOJIRFCRKQ-ZIBKGDFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62ClN11O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1012.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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